molecular formula C14H13N3S B1379215 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1803572-30-6

5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1379215
CAS No.: 1803572-30-6
M. Wt: 255.34 g/mol
InChI Key: ZEQPKNWMJJWZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a benzylsulfanyl and a methyl group attached

Preparation Methods

The synthesis of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group on the pyrazolo[3,4-b]pyridine scaffold .

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of catalysts, solvents, and specific reaction conditions that favor the desired product formation.

Chemical Reactions Analysis

5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. For example:

    5-(Methylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    5-(Phenylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: Features a phenylsulfanyl group, which may alter its chemical and biological properties.

The uniqueness of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine lies in its specific substituent groups, which can influence its reactivity, binding properties, and overall biological activity .

Properties

IUPAC Name

5-benzylsulfanyl-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17-14-12(8-16-17)7-13(9-15-14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQPKNWMJJWZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184324
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803572-30-6
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803572-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.